Xamoterol beta-D-Glucuronide

Species-specific drug metabolism Preclinical DMPK Phase II conjugation

Xamoterol beta-D-Glucuronide (CAS 93491-13-5, molecular formula C₂₂H₃₃N₃O₁₁, molecular weight 515.51 g/mol) is the phenolic O-glucuronide conjugate of xamoterol (ICI 118,587, Corwin), a cardioselective β₁-adrenoceptor partial agonist originally developed for mild-to-moderate heart failure. Xamoterol itself exhibits approximately 43% intrinsic sympathomimetic activity (ISA) relative to the full agonist isoprenaline in dogs and displays ~15–100-fold selectivity for β₁- over β₂-adrenoceptors depending on the assay system.

Molecular Formula C22H33N3O11
Molecular Weight 515.5 g/mol
Cat. No. B13403072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXamoterol beta-D-Glucuronide
Molecular FormulaC22H33N3O11
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
InChIInChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1
InChIKeyMYOPHKPKLKCKRH-DNPGXZAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xamoterol beta-D-Glucuronide (CAS 93491-13-5): Species-Specific Phase II Metabolite of the β1-Adrenoceptor Partial Agonist Xamoterol for DMPK and Bioanalytical Research


Xamoterol beta-D-Glucuronide (CAS 93491-13-5, molecular formula C₂₂H₃₃N₃O₁₁, molecular weight 515.51 g/mol) is the phenolic O-glucuronide conjugate of xamoterol (ICI 118,587, Corwin), a cardioselective β₁-adrenoceptor partial agonist originally developed for mild-to-moderate heart failure [1]. Xamoterol itself exhibits approximately 43% intrinsic sympathomimetic activity (ISA) relative to the full agonist isoprenaline in dogs and displays ~15–100-fold selectivity for β₁- over β₂-adrenoceptors depending on the assay system [2]. The glucuronide metabolite is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the phenolic hydroxyl group of xamoterol, markedly enhancing aqueous solubility (predicted logP approximately −4.4) and facilitating renal and biliary elimination [1]. Critically, this metabolite exhibits a pronounced species-dependent metabolic divergence: it is the principal metabolite in common laboratory animal species (mice, rats, rabbits) but is essentially absent in humans, where the phenol sulfate conjugate is the exclusive metabolite [1]. This property, combined with the near-exclusive glucuronidation of xamoterol in the rat, has established the compound as a validated model substrate for investigations of glucuronidation pharmacokinetics in both in vivo and isolated perfused organ systems [3].

Why In-Class β₁-Adrenoceptor Ligands or Generic Glucuronide Metabolites Cannot Substitute for Xamoterol beta-D-Glucuronide in Quantitative Bioanalytical or Metabolic Studies


Generic substitution with the parent drug xamoterol, its sulfate conjugate, or other β₁-adrenoceptor partial agonist glucuronides is precluded by three layers of irreproducible differentiation. First, the metabolic pathway is species-locked: xamoterol beta-D-glucuronide is the principal circulating and excretory metabolite in rats, mice, and rabbits, whereas in humans the phenolic glucuronide is undetectable and the phenol sulfate is the sole metabolite [1]. Any attempt to use the sulfate conjugate or parent drug as a surrogate in rodent preclinical models would fundamentally misrepresent actual metabolic flux. Second, the physicochemical profile diverges sharply from the parent: the addition of the glucuronyl moiety increases molecular weight from 339.39 to 515.51 Da, shifts logP from approximately +0.5 to −4.4, and alters chromatographic retention, ionization efficiency in mass spectrometry, and solubility characteristics . Third, xamoterol beta-D-glucuronide is uniquely validated as an 'excellent model substrate for investigations on the pharmacokinetics of glucuronidation' because of its near-exclusive (>99%) glucuronidation at a single phenolic site in the rat, a metabolic purity not shared by other β-blocker glucuronides that undergo competing Phase I oxidation or multiple conjugation pathways [2]. These dimensions collectively mean that substitution with any analog—whether the parent drug, the human-specific sulfate conjugate, or a different drug's glucuronide—would invalidate quantitative metabolic mass-balance calculations, species-scaling extrapolations, and bioanalytical method calibration in preclinical experimental contexts.

Quantitative Comparator Evidence: Where Xamoterol beta-D-Glucuronide Demonstrates Verifiable Differentiation for Scientific Selection


Species-Dependent Metabolic Fate: Glucuronide (Principal Animal Metabolite) vs. Sulfate (Exclusive Human Metabolite) Defines Preclinical-to-Clinical Translational Relevance

In a definitive cross-species ¹⁴C-labeled ADME study (Marten et al., 1984), urine from mice, rats, and rabbits contained the phenolic glucuronide of xamoterol as the principal metabolite, whereas human urine contained exclusively the phenol sulfate conjugate with no detectable glucuronide [1]. Dogs were the only animal species in which the sulfate metabolite was detected alongside the glucuronide. The quantitative metabolite output ratio (glucuronide:sulfate) in rat urine was approximately 99:1, with the sulfate conjugate representing only ~1% of the administered dose [2]. In rat bile, the glucuronide conjugate was the exclusive metabolite detected (100% of conjugated products) [2]. This species-dependent metabolic switch—glucuronidation dominant in rodent models but entirely absent in humans—is a property unique to xamoterol among clinically studied β₁-adrenoceptor ligands and has direct consequences for the selection of metabolite reference standards in bioanalytical method development and toxicological species selection.

Species-specific drug metabolism Preclinical DMPK Phase II conjugation Cross-species metabolite scaling Regulatory metabolite identification

Physicochemical Differentiation from Parent Drug: Molecular Weight Shift (+176 Da) and LogP Inversion Define Chromatographic and Solubility Behavior

Conjugation of the glucuronyl moiety (176.12 Da) to the phenolic hydroxyl of xamoterol produces a fundamental shift in key physicochemical parameters relative to the parent drug . The molecular weight increases from 339.39 g/mol (xamoterol free base, C₁₆H₂₅N₃O₅) to 515.51 g/mol (xamoterol beta-D-glucuronide, C₂₂H₃₃N₃O₁₁), representing a 51.9% mass increase . The calculated logP (XlogP) shifts from approximately +0.5 for the parent to −4.4 for the glucuronide conjugate, indicating a dramatic increase in hydrophilicity . Water solubility of the glucuronide is reported at approximately 3.46 mg/mL, compared to the parent drug's solubility of up to 10 mg/mL at 60°C in water [1]. The strongest acidic pKa of the glucuronide is predicted at 9.95 (carboxylic acid of glucuronic acid moiety), introducing an ionizable group absent in the parent molecule that governs pH-dependent chromatographic retention in reversed-phase HPLC .

Physicochemical profiling LC-MS/MS method development LogP and solubility Metabolite identification Reference standard characterization

Near-Exclusive Glucuronidation in Rat: Quantitative Metabolic Partitioning (Glucuronide >99% vs. Sulfate ~1%) Establishes a Validated Model Substrate for Phase II DMPK

In the rat, xamoterol undergoes almost exclusive conjugation at its single phenolic hydroxyl group, with glucuronidation accounting for virtually all metabolite formation while sulfation represents a negligible pathway. Mulder et al. (1987) demonstrated that in vivo, the glucuronide conjugate is the sole metabolite detected in bile (100% of conjugated products), and in urine the glucuronide and unchanged parent drug are present in approximately equal amounts, with the sulfate conjugate constituting only ~1% of the administered dose [1]. The elimination half-life (t₁/₂) for biliary excretion of the glucuronide matched that for urinary excretion of unchanged xamoterol, while the urinary t₁/₂ of the glucuronide conjugate was prolonged relative to its biliary t₁/₂ [1]. In the isolated perfused rat liver, glucuronidation was also the almost exclusive metabolic pathway, with a hepatic extraction ratio of approximately 0.15 [1]. In isolated rat hepatocytes, xamoterol was metabolized predominantly to the glucuronide, with the sulfate representing a minor component; the low rate of sulfation was attributed to the intrinsically low affinity of xamoterol for sulfotransferase enzymes, as supplementation with inorganic sulfate failed to enhance sulfation rates [2]. By contrast, the comparator drug propranolol undergoes predominantly Phase I oxidative metabolism (CYP-mediated) in the same hepatocyte system, producing multiple metabolites that complicate quantitative analysis [2].

Glucuronidation pharmacokinetics Phase II metabolism modeling Isolated perfused liver Biliary excretion UGT enzyme kinetics

Intrinsic Activity Rank Order Among β₁-Adrenoceptor Partial Agonists: Xamoterol (IA = 0.59) Occupies a Distinct Intermediate Efficacy Position Between Prenalterol (0.84) and Epanolol (0.29)

In a direct comparative study using isolated rat right atria, the chronotropic intrinsic activities of three β₁-adrenoceptor partial agonists were determined relative to the full agonist isoprenaline (IA = 1.00). Prenalterol displayed the highest intrinsic activity (IA = 0.84), xamoterol occupied an intermediate position (IA = 0.59), and epanolol exhibited the lowest intrinsic activity (IA = 0.29) [1]. This rank order was confirmed across multiple in vitro systems: in guinea pig myocardial preparations, carteolol was shown to be 'less effective and less potent than xamoterol' as a positive inotropic and chronotropic agent, with the antagonistic concentrations of carteolol being 3 log units lower than those producing cardiostimulation—a property not shared by xamoterol, whose agonist and antagonist concentrations were approximately equal [2]. Additionally, in the anaesthetized dog, xamoterol exhibited 43% of the intrinsic sympathomimetic activity of isoprenaline, corroborating its intermediate partial agonist profile [3]. The β₁-selectivity ratio of xamoterol further distinguishes it: pA₂ values of 7.4–7.8 at β₁-adrenoceptors versus 5.2–6.2 at β₂-adrenoceptors in guinea pig tissue preparations, representing an approximately 100-fold selectivity window .

β₁-adrenoceptor pharmacology Intrinsic sympathomimetic activity Partial agonist efficacy Chronotropic response Cardiovascular drug differentiation

Structural Identity as a Defined Reference Standard with Verified Purity: CAS 93491-13-5, MW 515.51, HPLC Purity ≥95% Enables Regulatory-Grade Bioanalytical Method Validation

Xamoterol beta-D-glucuronide is commercially available as a structurally defined, high-purity reference standard suitable for quantitative bioanalytical applications. The assigned CAS registry number 93491-13-5 provides unambiguous chemical identity distinct from both the parent drug (xamoterol free base, CAS 81801-12-9) and the hemifumarate salt (CAS 73210-73-8) . Commercial suppliers report HPLC purity of ≥95% (chemicalbook.com, STD brand, with certificate of analysis including HPLC, HNMR, and MS) and ≥98% (Coompo Research Chemicals) , with product format as a fine powder requiring storage at −20°C or 2–8°C depending on supplier . The exact monoisotopic mass is 515.21150888 g/mol, and the compound features 7 hydrogen bond donors, 12 hydrogen bond acceptors, and 11 rotatable bonds, parameters that influence its behavior in reversed-phase LC-MS/MS systems . This level of structural and purity characterization contrasts with the situation for the corresponding sulfate conjugate, which is not commercially catalogued as a discrete reference standard, making the glucuronide the only readily accessible defined metabolite standard for xamoterol ADME studies.

Reference standard procurement HPLC purity specification Bioanalytical method validation Impurity profiling Metabolite quantification

High-Value Research and Industrial Application Scenarios for Xamoterol beta-D-Glucuronide Based on Verifiable Quantitative Evidence


Preclinical DMPK Species Translation Studies Requiring Species-Correct Metabolite Reference Standards for Cross-Species Exposure Comparisons

In rodent (rat, mouse, rabbit) preclinical pharmacokinetic and toxicokinetic studies, xamoterol beta-D-glucuronide is the predominant circulating and excretory metabolite, accounting for >99% of conjugated drug products in urine and 100% in bile [1]. Any quantitative bioanalytical method intended to measure total drug-related material exposure in these species must employ the authentic glucuronide reference standard (CAS 93491-13-5) for calibration, as use of the parent drug or the human-specific sulfate conjugate would produce inaccurate metabolite quantification and invalidate cross-species allometric scaling. The species-dependent metabolite inversion—glucuronide in rodents, sulfate exclusively in humans [2]—means that the glucuronide standard is essential for rodent ADME studies intended to support regulatory filings where metabolite exposure coverage must be demonstrated in the toxicological species. This scenario applies directly to contract research organizations (CROs) conducting GLP-compliant preclinical programs and to pharmaceutical DMPK departments evaluating backup candidates or conducting metabolite safety testing under ICH M3(R2) guidance.

Phase II Glucuronidation Mechanistic Studies Using Xamoterol as a Validated Model Substrate for UGT Enzyme Kinetics, Hepatic Clearance Modeling, and Transporter-Mediated Excretion

Xamoterol's near-exclusive conjugation at a single phenolic hydroxyl group, combined with its high aqueous solubility and negligible Phase I metabolism, makes it an 'excellent model substrate for investigations on the pharmacokinetics of glucuronidation in the rat in vivo and in isolated perfused organs' [1]. Its hepatic extraction ratio of ~0.15 classifies it as a low-extraction compound, making its clearance sensitive to changes in intrinsic UGT activity rather than hepatic blood flow. The xamoterol beta-D-glucuronide reference standard is indispensable for calibrating LC-MS/MS quantification in studies examining: (a) UGT isoform phenotyping and enzyme kinetic parameter estimation (Km, Vmax); (b) in vitro-in vivo extrapolation (IVIVE) of glucuronidation clearance from hepatocyte or microsomal data; (c) the impact of UGT induction or inhibition on metabolite formation rates; and (d) the role of canalicular (ABCC2/MRP2, ABCG2/BCRP) and basolateral (ABCC3/MRP3) transporters in the hepatocellular efflux of glucuronide conjugates, where the compound serves as a physicochemically well-characterized, commercially available probe substrate.

Bioanalytical Method Development and Validation for Regulated LC-MS/MS Metabolite Quantification in Preclinical Species

The unequivocal structural identity (exact mass 515.2115 g/mol, CAS 93491-13-5, IUPAC-defined stereochemistry), combined with documented commercial purity ≥95% by HPLC with COA support including orthogonal characterization (HNMR, MS) [1][2], positions xamoterol beta-D-glucuronide as a fit-for-purpose reference standard for bioanalytical method validation under FDA and EMA guidelines. The compound's strongly negative logP (~ −4.4) and ionizable carboxylate group (pKa ~9.95) dictate specific reversed-phase SPE extraction and chromatographic conditions distinct from the parent drug, requiring dedicated optimization . The analytical method developed around this standard can be applied to: (a) quantification of glucuronide metabolite in rodent plasma, urine, and bile for PK/TK profiling; (b) assessment of hepatobiliary transport in sandwich-cultured hepatocytes or bile duct-cannulated animal models; and (c) metabolite identification in the context of drug-drug interaction (DDI) studies where UGT modulation may alter xamoterol clearance. The availability of the standard in multiple packaging sizes (2.5 mg to 100 mg) supports method development, validation, and long-term study sample analysis from a single characterized batch [2].

β₁-Adrenoceptor Autoantibody-Mediated Apoptosis Research Requiring Metabolite-Standardized Pharmacological Tool Compounds

Xamoterol (the parent drug) has been specifically shown to mimic the pro-apoptotic effect of anti-β₁-adrenergic receptor autoantibodies on rat atrial tissue, making it a critical pharmacological tool for investigating the mechanistic link between β₁-AR autoantibodies and cardiomyocyte apoptosis in conditions such as periodontitis-associated cardiac pathology and dilated cardiomyopathy [1][2]. In any in vivo or ex vivo study using xamoterol in rodent models, accurate interpretation of exposure-response relationships requires quantification of both parent drug and the predominant metabolite (the glucuronide), as the metabolite may accumulate with repeated dosing or in renal impairment. The glucuronide reference standard enables the development of multiplexed LC-MS/MS assays that simultaneously measure xamoterol and its glucuronide conjugate, ensuring that pharmacological effects are correctly attributed to parent drug exposure rather than confounded by variable metabolite accumulation. This application is particularly relevant for academic and pharmaceutical laboratories investigating the intersection of autoimmunity, adrenergic signaling, and cardiac remodeling.

Quote Request

Request a Quote for Xamoterol beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.